6,9-Dimethyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,9-dimethylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)11(2)4-10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWYDLUZFPJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14675-46-8 | |
| Record name | 6,9-Dimethyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Characterization of 6,9 Dimethyl 9h Purine
The synthesis of asymmetrically substituted purines like 6,9-Dimethyl-9H-purine can be approached through various strategies, often involving the construction of the purine (B94841) ring system from substituted pyrimidine (B1678525) or imidazole (B134444) precursors.
One documented method for the preparation of this compound starts from 6-methyluracil. scispace.com Another approach involves the direct alkylation of 6-methylpurine (B14201), which has been reported to yield 6,9-dimethylpurine as the primary product. bath.ac.uk The synthesis of related 6,9-dimethylpurine derivatives has also been achieved by the cyclization of a substituted 5-aminopyrimidine (B1217817) with formic acid. researchgate.net For instance, 2-substituted 6,9-dimethylpurines have been prepared from 2-chloro-4-methyl-6-methylamino-5-nitropyrimidine. researchgate.net
General synthetic strategies for substituted purines often involve the initial construction of a substituted pyrimidine ring, followed by the formation of the imidazole ring. rsc.org The precise substitution pattern of the final purine is determined by the choice of starting materials and cyclizing agents. rsc.org
Physicochemical Properties
The physicochemical properties of 6,9-Dimethyl-9H-purine are crucial for its handling, characterization, and potential applications. While extensive experimental data for this specific compound is not widely published, some properties can be inferred from related compounds and general principles of purine (B94841) chemistry.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈N₄ | Inferred |
| Molecular Weight | 148.17 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | General |
| Solubility | Expected to have some solubility in water and polar organic solvents | wikipedia.org |
| Heteroassociation | Has been shown to engage in heteroassociation with free purine in aqueous solution | scispace.com |
This table contains inferred and general information due to the limited availability of specific experimental data for this compound.
Applications in Contemporary Chemical Research
The applications of 6,9-Dimethyl-9H-purine itself are not extensively documented in the scientific literature. However, based on the utility of other substituted purines, it can be considered as a potential building block in several areas of chemical research.
Substituted purines are widely used as scaffolds in medicinal chemistry for the development of new therapeutic agents. bohrium.commdpi.com They are of particular interest as inhibitors of protein kinases, a class of enzymes that are key targets in cancer therapy. nih.gov Furthermore, substituted purines have been investigated for their potential as antiviral, nih.govnih.gov and anticonvulsant agents. nih.gov
Given its structure, this compound could potentially serve as a starting material for the synthesis of more complex, biologically active purine (B94841) derivatives. The methyl groups at the 6 and 9 positions could influence the compound's interaction with biological targets and its metabolic stability.
Biological Activity
De Novo Synthesis of the Purine Ring System
Strategies from Pyrimidine (B1678525) and Imidazole (B134444) Precursors
The most classical and widely adopted strategy for de novo purine synthesis is the Traube synthesis, which typically starts from a substituted pyrimidine. nih.gov This method involves the construction of the imidazole ring onto a pre-existing pyrimidine ring. The general process begins with a 4,5-diaminopyrimidine. This intermediate is then cyclized with a one-carbon synthon, such as formic acid, orthoformates, or Vilsmeier-type reagents, to form the purine ring system. nih.gov
For instance, highly functionalized 9-aryl-substituted-6-chloropurines can be prepared in a one-pot method from 5-amino-4,6-dichloropyrimidine (B16409) and various anilines using a Vilsmeier-type reagent. nih.govamazonaws.com This highlights a modern adaptation of the Traube synthesis. The reaction proceeds through the formation of a formamidine (B1211174) intermediate from the 5-amino group, followed by intramolecular cyclization to close the imidazole ring. nih.gov
Conversely, the purine ring can also be constructed by building the pyrimidine ring onto an existing imidazole precursor. rsc.orgresearchgate.net This approach often starts with a 4-aminoimidazole-5-carboxamide or related derivative. Cyclization with a suitable reagent provides the purine core. While less common for simple purines, this strategy is valuable for accessing specific isomers and complex derivatives. researchgate.net The generational relationship between pyrimidine and 8-oxo-purine nucleotides suggests that both pathways may have been relevant in prebiotic chemical systems. science.gov
One-Pot Synthetic Approaches
A notable one-pot synthesis for producing tri-substituted purines involves the reaction of 4-alkylamino-5-amino-6-chloropyrimidines with primary alcohols and N,N-dimethylamides under basic conditions. researchgate.net This process facilitates the creation of 6-alkoxy-8,9-dialkyl/aryl purines. Another powerful one-pot method utilizes Vilsmeier-type reagents to synthesize highly substituted purines from 5-amino-4-chloropyrimidines. nih.gov This approach is scalable and avoids the need for metal catalysts, offering a straightforward route to 9-aryl-substituted chloropurines which are versatile intermediates for further functionalization. nih.gov Such methods allow for the rapid generation of purine libraries with diverse substituents at key positions. researchgate.net
Regioselective Functionalization at Purine Core Positions
Direct modification of a pre-formed purine ring is a common and powerful strategy for synthesizing derivatives like this compound. A significant challenge in this approach is achieving regioselectivity, particularly during alkylation, as the purine nucleus has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). rsc.orgbeilstein-journals.org
Alkylation Strategies at the 6- and 9-Positions
Alkylation of the purine ring is rarely regiospecific and often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. nih.govbeilstein-journals.org The ratio of these isomers is influenced by the alkylating agent, the base, the solvent, and the substituents already present on the purine ring. beilstein-journals.org
For the synthesis of this compound, a common strategy would involve starting with a 6-methylpurine (B14201) and then selectively alkylating the N9 position with a methylating agent. Alternatively, one could start with 6-chloro-9-methylpurine (B14120) and introduce the C6-methyl group via a cross-coupling reaction.
Achieving regioselective N9-alkylation is a key challenge. ub.edu Research has shown that microwave irradiation can significantly improve reaction times and yields in the alkylation of purines. ub.edu The choice of base is also critical; for example, using tetrabutylammonium (B224687) hydroxide (B78521) as the base has been shown to produce good results for regioselective N9-alkylation. ub.edu In some cases, bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at N9. beilstein-journals.orgacs.org For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylated product. acs.org
Introducing a methyl group at the C6 position often begins with a 6-chloropurine (B14466) intermediate. The chlorine atom can be substituted by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to form a C-C bond.
| Starting Purine | Alkylating Agent | Base | Conditions | Product(s) | Reference |
| 6-Chloropurine | Isopropyl bromide | (Bu)4NOH | Microwave | N9-isopropylpurine (High Yield) | ub.edu |
| 2,6-Dichloropurine (B15474) | Methyl iodide | (Bu)4NOH | Microwave | N9-methyl-2,6-dichloropurine | ub.edu |
| 2-Amino-6-chloropurine | Methyl iodide | (Bu)4NOH | Microwave, 60°C | N9-methyl-2-amino-6-chloropurine | ub.edu |
| 6-Methylthiopurine | Methyl iodide | (Bu)4NOH | Microwave, 50°C | N9-methyl-6-methylthiopurine (High Yield) | ub.edu |
Introduction of Other Substituents (e.g., Halogenation, Amination)
Creating analogues of this compound involves introducing a variety of functional groups onto the purine core. Halogenation and amination are two of the most important transformations for this purpose. researchgate.netnih.govrsc.org
Halogenation: Halogenated purines, particularly chloro- and bromopurines, are versatile intermediates. researchgate.net For example, 2,6-dichloropurine is a common starting material for synthesizing a wide range of disubstituted purines. nih.gov The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles.
Amination: The introduction of amino groups is typically achieved through nucleophilic aromatic substitution (SNAr) of a halogenated purine. rsc.org For example, 6-chloropurines readily react with ammonia (B1221849) or primary/secondary amines to yield 6-aminopurines (adenines). nih.gov This reaction is fundamental to the synthesis of many biologically active purine derivatives. A series of 6,9-disubstituted purine analogues featuring a 4-substituted piperazine (B1678402) at C-6 and a 4-substituted benzyl (B1604629) at N-9 were synthesized starting from 2-amino-6-chloropurine. rsc.orgnih.govmetu.edu.trresearchgate.net
Synthesis of Structurally Diverse this compound Derivatives
The synthetic methodologies described above enable the creation of a wide array of 6,9-disubstituted purine derivatives. By varying the precursors and reaction conditions, researchers can systematically modify the substituents at the C6 and N9 positions to explore structure-activity relationships. nih.govconsensus.appacs.org
Design and Synthesis of 6,9-Disubstituted Analogues
The design and synthesis of 6,9-disubstituted purine analogues often involve multi-step reaction sequences starting from commercially available purine precursors. rsc.orgresearchgate.net A common strategy begins with a halogenated purine, such as 6-chloropurine, which serves as a versatile intermediate.
One prominent synthetic route involves a four-step process to create analogues with a 4-substituted piperazine at the C-6 position and a 4-substituted benzyl group at the N-9 position. researchgate.netnih.gov The synthesis typically starts with the N-9 alkylation of 6-chloropurine with a substituted benzyl halide. This is followed by a nucleophilic substitution at the C-6 position with a desired piperazine derivative. rsc.orgrsc.org For instance, reacting 6-chloro-9H-purine with various phenyl bromides can yield a range of 6,9-disubstituted purine derivatives. rsc.org
Another approach involves the condensation of 4,5-diaminopyrimidines. For example, 5-amino-4,6-dichloropyrimidine can be reduced and subsequently aminated. The resulting intermediate can then be cyclized with reagents like triethyl orthoformate to form the purine ring system, which can then undergo further substitution to yield the final 6,9-disubstituted products. rsc.org Microwave-assisted synthesis has also been employed to accelerate these reactions, offering an efficient method for generating libraries of these compounds. rsc.org
These synthetic strategies are designed to be robust and adaptable, allowing for the introduction of a wide variety of functional groups at both the C-6 and N-9 positions, which is crucial for exploring structure-activity relationships (SAR). rsc.orgnih.gov
Synthesis of Trisubstituted Purines (e.g., 2,6,9-Trisubstituted)
The synthesis of more complex analogues, such as 2,6,9-trisubstituted purines, requires more intricate synthetic pathways, often starting from di- or tri-halogenated purines. rsc.orgimtm.cz A frequent starting material for these syntheses is 2,6-dichloropurine. rsc.orgimtm.cz
A common methodology involves the sequential substitution of the halogen atoms. The first step is often the alkylation at the N-9 position with an appropriate alkyl halide, which typically yields a mixture of N-9 and N-7 regioisomers that need to be separated. rsc.orgimtm.cz Following the N-9 alkylation of a precursor like 6-chloro-2-fluoro-9H-purine, the chlorine and fluorine atoms can be substituted in a stepwise manner with different nucleophiles to introduce diversity at the C-2 and C-6 positions. rsc.org
For example, starting with 2,6-dichloropurine, N-9 alkylation can be followed by a nucleophilic aromatic substitution (SNAr) reaction at the C-6 position with an amine or an alcohol. The remaining chlorine at the C-2 position can then be subjected to another SNAr reaction or a metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce a different substituent. rsc.org This stepwise approach allows for the controlled and selective introduction of various groups, leading to the creation of extensive libraries of 2,6,9-trisubstituted purines. nih.gov These methods have been successfully applied in both solution-phase and solid-phase chemistry to generate compounds for biological screening. nih.gov
The strategic choice of starting materials and the sequence of reactions are critical for the successful synthesis of these trisubstituted purines, enabling the exploration of how substitutions at the C-2, C-6, and N-9 positions collectively influence the biological properties of the molecule. imtm.cz
Analytical Verification of Synthesized Compounds
The confirmation of the chemical structure and the assessment of the purity of newly synthesized compounds like this compound and its analogues are critical steps in the drug discovery and development process. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized purine derivatives.
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. Electrospray ionization mass spectrometry (ESI-MS) is commonly used, where the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. acs.org For example, the calculated m/z for 2-amino-6-(2-methoxyphenyl)-9H-purine (C12H11N5O) is 241.1, and the experimentally found m/z of 242.2 [M+H]+ confirms the successful synthesis of the target molecule. acs.org High-resolution mass spectrometry (HRMS) can provide even more precise mass data, further validating the molecular formula. researchgate.net
UV/Visible Spectroscopy is also utilized to characterize these compounds. Purine derivatives exhibit characteristic absorption maxima (λmax) in the UV spectrum. For example, 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine shows a λmax at 274 nm in methanol. pharm.or.jp
The table below summarizes the characterization data for a selection of substituted purine analogues found in the literature.
| Compound Name | Analytical Method | Key Data | Reference |
| 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine | 1H-NMR (CDCl3) | δ: 8.11 (s, 1H, H-8), 5.51 (s, 2H, –CH2–) | pharm.or.jp |
| 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine | UV (MeOH) | λmax: 274 nm | pharm.or.jp |
| 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine | Mass Spectrometry | m/z: 314, 316, 318 (M+) | pharm.or.jp |
| 2-amino-6-bromo-9-methylpurine | 1H NMR (MeOD) | δ: 8.25 (s, 1H), 3.74 (s, 3H) | acs.org |
| 2-amino-6-(2-methoxyphenyl)-9H-purine | ESI-MS | Calculated: 241.1, Found: m/z = 242.2 [M+H]+ | acs.org |
| 2-chloro-9-(2,6-difluorobenzyl)adenine | 1H-NMR (DMSO-d6) | δ: 8.12 (s, 1H, H-8), 5.38 (s, 2H, –CH2–) | pharm.or.jp |
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating the synthesized compounds from starting materials, by-products, and other impurities, as well as for determining their purity.
Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the progress of a reaction. It helps in identifying the formation of the product and the consumption of reactants by comparing the Rf (retention factor) values of the components of the reaction mixture with those of the standards. pharm.or.jp
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of synthesized compounds. google.com Reversed-phase HPLC (RP-HPLC) is frequently employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. acs.orgnih.gov The purity of the final product is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A high purity level, often greater than 95%, is typically required for compounds intended for biological testing. acs.org HPLC methods are also crucial for the purification of the target compounds from reaction mixtures. acs.org
The table below provides examples of HPLC conditions used for the analysis of purine derivatives.
| Compound | HPLC Column | Mobile Phase/Gradient | Retention Time (tR) | Reference |
| 2-amino-6-bromo-9-methylpurine | Reversed-Phase | Gradient from 5% B to 100% B in 95 min | 12.4 min | acs.org |
| 2-amino-6-(2-methoxyphenyl)-9H-purine | Reversed-Phase | Gradient from 5% B to 100% B in 80 min | 14.9 min | acs.org |
| 2-amino-6-(5-chloro-2-methoxyphenyl)-9H-purine | Reversed-Phase | Gradient from 5% B to 100% B in 80 min | 18.1 min | acs.org |
| {9-[bis-(4-methoxy-phenyl)-methyl]-2-chloro-8-ethyl-9H-purin-6-yl}-tert-butyl-amine | HPLC | Not specified | 7.03 | google.com |
Together, these analytical methods provide a comprehensive characterization of the synthesized purine analogues, ensuring their structural integrity and purity before they are advanced to further studies.
Nucleophilic Substitution Reactions on the Purine Core
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the purine skeleton. The reaction typically requires an electron-deficient ring system and a good leaving group, usually a halogen. For derivatives of this compound, this would necessitate a precursor like a 2-halo- or 6-halo-6,9-dimethyl-9H-purine. The electron-withdrawing nature of the purine's nitrogen atoms facilitates these reactions, particularly at the C2, C6, and C8 positions.
The C6 position of the purine ring is highly susceptible to nucleophilic attack, especially when substituted with a good leaving group such as a chlorine atom. The synthesis of C6-substituted purine analogues often proceeds via a 6-chloropurine intermediate. nih.gov For instance, 6-chloropurine derivatives readily react with various nucleophiles, including amines, thiols, and alkoxides, to yield a diverse range of 6-substituted purines. nih.govnih.gov
In the context of this compound, a hypothetical precursor such as 2-amino-6-chloro-8,9-dimethyl-9H-purine would be expected to undergo nucleophilic substitution at the C6 position. The reaction with amines, for example, would replace the chlorine atom to form various N6-substituted derivatives. This reactivity is a cornerstone of medicinal chemistry for creating libraries of purine-based compounds. imtm.cz
Table 1: Examples of Nucleophilic Substitution at C6 of Related Purine Derivatives
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 6-Chloropurine | N-Ethylmethylamine | 6-N-Ethylmethylaminopurine | nih.gov |
| 6-Chloropurine | Various Amines | 6-N-Substituted Purines | nih.gov |
This table illustrates the general reactivity of the 6-position on the purine core.
The C2 position is generally less reactive towards nucleophilic substitution than the C6 position. However, substitution can be achieved, particularly if the C6 position is blocked or lacks a suitable leaving group. For a molecule like this compound, introducing a leaving group at C2 would allow for subsequent nucleophilic attack. For example, the synthesis of 2,6,9-trisubstituted purines often involves sequential substitutions, highlighting the differential reactivity of the C2 and C6 positions. imtm.cz
If both C2 and C6 positions bear leaving groups (e.g., 2,6-dichloro-9-methylpurine), substitution typically occurs first at the more reactive C6 position, followed by the C2 position, often requiring more forcing conditions. This selective reactivity allows for the stepwise introduction of different functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the purine scaffold. semanticscholar.orgmdpi.com These reactions typically involve a halopurine derivative (e.g., chloro-, bromo-, or iodopurine) reacting with an organometallic reagent.
The Stille coupling , which pairs an organotin reagent with an organic halide, is well-suited for modifying purines. semanticscholar.orgclockss.orgnih.gov A derivative such as 6-chloro- or 8-bromo-6,9-dimethyl-9H-purine would be an excellent substrate. For example, Stille reactions have been used to introduce vinyl, allyl, and aryl groups at the C6 and C8 positions of the purine core. clockss.orgnih.gov This method is advantageous for creating complex molecules but is hampered by the toxicity of organotin compounds. clockss.org
Other important palladium-catalyzed reactions applicable to purine derivatives include:
Suzuki Coupling: Uses boronic acids or esters, which are less toxic than organotins. clockss.org
Heck Coupling: Couples the halopurine with an alkene. clockss.org
Sonogashira Coupling: Involves the coupling of a terminal alkyne. clockss.org
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines. google.com
These reactions have been extensively used to create libraries of substituted purines for drug discovery. clockss.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on the Purine Scaffold
| Reaction Type | Purine Substrate | Coupling Partner | Product | Reference |
|---|---|---|---|---|
| Stille Coupling | 8-Iodo-9-(2-oxyethyl)purine | N,N-Dimethyl-4-(tributylstannyl)aniline | C8-Arylated Purine | nih.gov |
| Stille Coupling | 6-Chloro-9-aryl-purine | Tri-n-butylvinyltin | 6-Vinyl-9-aryl-purine | clockss.org |
| Suzuki Coupling | 6-Chloro-9-aryl-purine | Phenylboronic acid | 6-Phenyl-9-aryl-purine | clockss.org |
This table provides examples of common cross-coupling reactions on the general purine structure.
Other Significant Reaction Pathways
Deamination is the removal of an amino group. In the context of purine chemistry, this reaction typically applies to aminopurine derivatives (e.g., adenine (B156593) or guanine (B1146940) derivatives). For example, if this compound were modified to include an amino group at the C6 position (forming N,N,9-trimethyladenine), it could potentially undergo deamination, although dimethylamino groups are generally stable. Spontaneous deamination is a known reaction for primary aminopurines like adenine, which converts to hypoxanthine. wikipedia.org This process is significant in biochemistry and can be induced chemically.
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). Direct sulfonation on the purine ring itself is not a common reaction. More frequently, sulfonyl groups are introduced as sulfonamides. For instance, 6-Chloro-9H-purine-2-sulfonic acid dimethylamide is a known compound where a dimethylsulfonamide group is present at the C2 position. ontosight.ai This suggests that a derivative of this compound could be synthesized with a sulfonyl-containing group, likely by building the ring from a pre-functionalized precursor or through nucleophilic substitution using a sulfinate salt.
Ring expansion reactions can transform the purine's fused five- and six-membered rings into larger heterocyclic systems. One documented example involves the reaction of 6-cyano-9-substituted-9H-purines with aqueous methylamine. researchgate.net Instead of the expected addition to the cyano group, the reaction proceeds via nucleophilic attack on the imidazole ring, leading to a ring expansion that furnishes pyrimido[5,4-d]pyrimidines. researchgate.net This pathway highlights the latent reactivity of the imidazole portion of the purine core under specific conditions.
Modulation of Purinergic Receptor Systems (In Vitro)
Purinergic signaling, which involves extracellular nucleotides like ATP and the nucleoside adenosine (B11128), is crucial for a vast range of physiological processes. nih.govnih.gov This system relies on P1 (adenosine) and P2 (ATP/ADP) receptors. Purine analogues can act as agonists or antagonists at these receptors, thereby modulating their activity.
Agonist and Antagonist Receptor Binding Profiles (In Vitro)
The affinity and selectivity of purine analogues for adenosine receptors (A1, A2A, A2B, and A3) are highly dependent on the substitution pattern on the purine core. unife.itacs.org The 9-position substitution is a key determinant of activity. For instance, studies on N6,8,9-trisubstituted adenines have shown that keeping a phenyl group at position 8 is critical for maintaining activity at the human A1 adenosine receptor (hA1AR).
Research on 9-methyl-purine derivatives highlights their potential as receptor antagonists. One such analogue, ST1535 (2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-ylamine), has been investigated for its binding affinity to adenosine A2A receptors. researchgate.net Studies comparing its affinity in different brain regions suggest that it can distinguish between "typical" and "atypical" A2A binding sites. researchgate.net In radioligand competition experiments, ST1535 displaced [³H]CGS21680 with higher affinity in the rat striatum (rich in typical A2A receptors) than in the hippocampus. researchgate.net
Subtle chemical modifications can dramatically shift a compound's profile from an antagonist to an agonist. For example, in a series of truncated nucleoside derivatives, the replacement of a 3'-hydroxyl group with a 3'-amino group on the ribose mimic contributed to a significant increase in binding affinity at the human A3 adenosine receptor (hA3AR) and conferred potent agonist activity. acs.org This highlights the delicate structure-activity relationship (SAR) where small changes to substituents on the purine scaffold or its associated rings dictate the binding mode and functional outcome at purinergic receptors.
Table 1: In Vitro Binding Affinities of Selected Purine Analogues at Human Adenosine Receptors
This table is interactive. Click on headers to sort.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 6c (3'-amino derivative) | 148 ± 12 | 108 ± 9 | 2.40 ± 0.20 | acs.org |
| Reference Compound 5 | 290 ± 25 | 215 ± 15 | 4.16 ± 0.50 | acs.org |
| ST1535 | - | High Affinity | - | researchgate.net |
Influence on Downstream Cellular Signaling Pathways (In Vitro)
The binding of purine analogues to their receptors initiates or blocks downstream signaling cascades. P1 and P2Y receptors are G-protein-coupled receptors (GPCRs) that modulate the activity of enzymes like adenylyl cyclase (AC) and phospholipase C (PLC), altering levels of second messengers such as cyclic AMP (cAMP) and inositol (B14025) phosphates. nih.gov P2X receptors, on the other hand, are ligand-gated ion channels. nih.gov
Agonist binding to A2A and A2B receptors typically stimulates adenylyl cyclase via Gs proteins, increasing intracellular cAMP levels, while A1 and A3 receptor activation often inhibits adenylyl cyclase through Gi proteins, decreasing cAMP. nih.gov For instance, the A3AR agonist 6c demonstrated its functional activity by inhibiting forskolin-stimulated cAMP formation in CHO cells with an EC50 of 11.3 ± 1.3 nM. acs.org This confirms that the compound engages the receptor and triggers the canonical Gi-coupled signaling pathway.
Furthermore, purinergic signaling can intersect with other major pathways, such as those involving receptor tyrosine kinases. The activation of the A3 receptor has been shown to influence the EGF/EGFR signaling pathway in vitro, promoting cancer cell migration and invasion. nih.gov Downstream of receptor activation, pathways like PI3K/Akt/mTOR and JAK/STAT can also be modulated, affecting fundamental cellular processes like proliferation and survival. d-nb.info The ability of purine analogues to selectively target specific receptor subtypes allows for the fine-tuning of these complex signaling networks in a laboratory setting.
Enzyme Inhibition Studies (In Vitro)
Analogues of this compound are prominent in the study of enzyme inhibition, particularly targeting various kinases and enzymes involved in nucleotide metabolism. The introduction of different substituents at the C2, C6, and N9 positions of the purine ring is a widely used strategy to enhance binding affinity and selectivity towards specific enzymes. imtm.cznih.gov
Cyclin-Dependent Kinase (CDK) Inhibition Kinetics (In Vitro)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. d-nb.infomdpi.com A significant body of research has focused on developing 2,6,9-trisubstituted purines as potent CDK inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. acs.orgresearchgate.net
Structure-activity relationship (SAR) studies have provided detailed insights into achieving CDK selectivity. For example, in one study, 6-substituents that favor competitive inhibition at the ATP binding site of CDK2 were identified, leading to compounds with 10–80-fold greater inhibition of CDK2 compared to the closely related CDK1. acs.org A particularly impressive example, a 6-([1,1′-biphenyl]-3-yl)purine derivative, showed approximately 2000-fold selectivity for CDK2 over CDK1. acs.org The N9-substituent also plays a critical role; increasing the steric bulk at this position can reduce inhibitory potential, while groups like cyclopentyl are often favored. nih.gov A series of novel 2,6,9-trisubstituted purines were developed as potent CDK12 inhibitors to address trastuzumab resistance in HER2+ breast cancers. nih.gov
Table 2: In Vitro Inhibitory Activity of Selected 6,9-Disubstituted Purine Analogues against CDKs
This table is interactive. Click on headers to sort.
| Compound | Target CDK | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| O6-Cyclohexylmethylguanine (NU2058) | CDK1 | 5 ± 1 | ATP-competitive | researchgate.net |
| O6-Cyclohexylmethylguanine (NU2058) | CDK2 | 12 ± 3 | ATP-competitive | researchgate.net |
| NU6027 | CDK1 | 2.5 ± 0.4 | ATP-competitive | researchgate.net |
| NU6027 | CDK2 | 1.3 ± 0.2 | ATP-competitive | researchgate.net |
| Compound 73 (biphenyl derivative) | CDK1 | 86 | - | acs.org |
| Compound 73 (biphenyl derivative) | CDK2 | 0.044 | - | acs.org |
| Compound 6b | CDK1 / CDK2 | Potent Inhibition | - | nih.gov |
Inhibition of Other Kinases (e.g., Nek2, DAPK-1, FLT3-ITD) (In Vitro)
Beyond CDKs, 6,9-disubstituted purine analogues have been extensively investigated as inhibitors of other kinases implicated in cancer, most notably Fms-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive kinase activation. acs.orgnih.govhaematologica.org
Numerous 2,6,9-trisubstituted purines have been synthesized and shown to potently inhibit FLT3-ITD. mdpi.comnih.gov For example, a series of 2,7,9-trisubstituted 8-oxopurines were designed as FLT3 inhibitors, with compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one) emerging as a highly potent and selective lead. imtm.cz In vitro, these inhibitors block the ligand-independent autophosphorylation of the FLT3 receptor, which in turn suppresses downstream signaling pathways like STAT5 and ERK, leading to cell cycle arrest and apoptosis in FLT3-ITD-positive cell lines. imtm.czimtm.cz The design of these inhibitors often involves optimizing substituents at the C2, C6/C7, and N9 positions to achieve high affinity and selectivity. mdpi.comimtm.cz While FLT3-ITD has been the primary focus, the broad applicability of the purine scaffold suggests potential activity against other kinases like Nek2 and DAPK-1, though specific data for this compound analogues against these targets is less documented.
Table 3: In Vitro Inhibitory Activity of Selected Purine Analogues against FLT3-ITD
This table is interactive. Click on headers to sort.
| Compound | Target Kinase | IC50 | Cell Line | Reference |
|---|---|---|---|---|
| Compound 5b | FLT3-ITD | 0.38 µM | - | mdpi.comnih.gov |
| Compound 15a | FLT3 | 11 nM | - | imtm.cz |
| Compound 34f (imidazo[1,2-b]pyridazine) | FLT3-ITD | 4 nM | - | acs.orgnih.gov |
| Compound 34f (imidazo[1,2-b]pyridazine) | FLT3-D835Y | 1 nM | - | acs.orgnih.gov |
Nucleotide Metabolism Enzyme Modulation (In Vitro)
Purine analogues, by their structural similarity to endogenous purines, can interfere with the enzymes of nucleotide metabolism. scispace.com These enzymes are critical for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis, and their activity is often upregulated in proliferating cancer cells. nih.gov
A key enzyme in this pathway is inosine-5′-monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. nih.gov Inhibition of IMPDH by purine analogues can deplete GTP pools, leading to antiproliferative effects. Mizoribine, a nucleoside analogue, is a known inhibitor of IMPDH. nih.govresearchgate.net While specific studies on this compound are scarce, purine-analogue antagonists like FF-10501 have been developed as potent IMPDH inhibitors. nih.gov
Other enzymes in the purine salvage pathway, such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), can also be modulated. nih.gov In vitro studies have shown that the activity of these enzymes in lymphocytes can be altered by immunomodulatory agents, suggesting that purine analogues could have similar effects. nih.gov By disrupting the balance of purine synthesis and salvage, these compounds can alter intracellular nucleotide pools, which can impact DNA replication and cell growth, as demonstrated by the modulation of thymidine (B127349) activity by adenine in leukemia cells in vitro. johnshopkins.edu
Cytochrome P450 (CYP) Enzyme Interactions (In Vitro)
The evaluation of interactions between novel compounds and cytochrome P450 (CYP) enzymes is a critical component of drug development, as these enzymes play a central role in drug metabolism. biomolther.org In vitro studies using human liver microsomes are instrumental in predicting potential drug-drug interactions. mdpi.com
Research on 2,6,9-trisubstituted purine kinase inhibitors, which share a structural scaffold with this compound, has shed light on their interactions with major CYP isoforms. One study investigated the inhibitory potential of three such inhibitors—BPA-302, BP-21, and BP-117—on nine key human liver microsomal CYP enzymes. nih.gov The results indicated that at lower concentrations, these compounds are unlikely to cause significant drug-drug interactions. nih.gov However, at a high concentration of 250 μmol·l−1, a notable decrease in the activity of CYP2C19 was observed, with activity dropping to 22%, 13%, and 6% of the original value for BPA-302, BP-21, and BP-117, respectively. nih.gov The other tested CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, and 3A4) were not significantly inhibited by these purine analogues. nih.gov
Another study on two binuclear copper(II) complexes with dicarboxylate bridges demonstrated concentration-dependent inhibition of nine human liver microsomal CYP enzymes. mdpi.com These complexes showed considerable inhibitory effects on CYP2C8, CYP2D6, and CYP3A4, reducing their activity to 0% at the highest tested concentration of 50 µmol·L−1. mdpi.com Strong inhibition of CYP2C8, CYP2C19, and CYP3A4 was also noted, raising concerns about potential adverse drug-drug interactions. mdpi.com
These findings underscore the importance of substitution patterns on the purine ring in determining the extent and specificity of CYP enzyme inhibition. For instance, the inhibitory potency of pseudoginsenoside DQ (PDQ) was significant against CYP2C19 and moderate against CYP3A4. mdpi.com The FDA provides a comprehensive list of in vitro selective inhibitors for various CYP-mediated metabolic pathways. fda.gov
Table 1: In Vitro Inhibition of Human Liver Microsomal CYP Enzymes by 2,6,9-Trisubstituted Purine Kinase Inhibitors
| Compound | Concentration (μmol·l−1) | CYP2C19 Activity (% of Control) |
| BPA-302 | 250 | 22% |
| BP-21 | 250 | 13% |
| BP-117 | 250 | 6% |
Anti-proliferative Mechanisms in Cancer Cell Lines (In Vitro)
The purine scaffold is a prominent feature in many compounds with anticancer properties. nih.govnih.govresearchgate.net In vitro studies on various cancer cell lines have revealed that this compound analogues can exert their anti-proliferative effects through multiple mechanisms.
Induction of Apoptosis Pathways (In Vitro)
A key mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. researchgate.net Several studies have demonstrated the pro-apoptotic effects of 6,9-disubstituted and 2,6,9-trisubstituted purine analogues in different cancer cell lines.
One study identified a novel Smoothened (SMO) antagonist with a purine scaffold, compound 4s , which was more effective than the known drug vismodegib (B1684315) at inducing apoptosis in human cancer cells. mdpi.com This compound triggered apoptosis in a dose-dependent manner in various cancer cell lines. mdpi.com Further investigation in HT29 cells treated with 19 µM of 4s for 3 or 12 hours confirmed its apoptosis-inducing ability. mdpi.com
Another series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives was synthesized and evaluated for their anticancer activity. researchgate.net Compound PP17 from this series was found to significantly induce apoptosis in MCF-7 breast cancer cells. researchgate.net
Furthermore, a library of 6,8,9-poly-substituted purines was shown to induce cell death by apoptosis in Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. ed.ac.uk The most active compound, 6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine), demonstrated a strong pro-apoptotic effect in Jurkat cells, as confirmed by Annexin-V staining and analysis of initiator caspase cleavage. ed.ac.uk
The purine nucleoside analog sulfinosine (B54395) (SF) has also been shown to induce caspase-dependent apoptotic cell death in multi-drug resistant non-small cell lung carcinoma and glioblastoma cell lines. plos.org Treatment with 5 µM SF for 72 hours led to an increase in apoptotic and necrotic cells. plos.org
Cell Cycle Progression Modulation (e.g., G1/S, G2/M arrest) (In Vitro)
In addition to inducing apoptosis, purine analogues can inhibit cancer cell proliferation by interfering with the cell cycle. A series of 6-substituted 9H-purin-9-yl-pyridinium derivatives were found to cause significant disturbances in the cell cycle progression of human cervical carcinoma HeLa cells. researchgate.net
Compound PP17 , a 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, was shown to induce a G2/M phase arrest in the cell cycle of MCF-7 cells. researchgate.net
The novel Smoothened antagonist 4s was also found to induce cell cycle arrest in HT29 cells. mdpi.com
In contrast, a study on novel 2,6,9-trisubstituted purines, including compound 21 , did not find a straightforward cell cycle phase-specific arrest in synchronized HeLa cells, although it did cause a pronounced lengthening of the S-phase. nih.gov At high concentrations, some irreversible block in the G1 and G2 phases was observed, which correlated with induced cell death. nih.gov
Effects on Cancer Cell Line Viability and Growth (In Vitro)
The anti-proliferative activity of this compound analogues has been demonstrated through their ability to reduce the viability and growth of various cancer cell lines.
A series of new 6,9-disubstituted purine analogues with 4-substituted piperazine at C-6 and 4-substituted benzyl at N-9 showed promising cytotoxic activities against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines, with IC50 values ranging from 0.05 to 21.8 µM. nih.govresearchgate.net Notably, compounds 12 (6-(4-(4-trifluoromethylphenyl)piperazine) and 22 exhibited excellent cytotoxic activities against Huh7 cells, with IC50 values of 0.08-0.13 µM. nih.gov
The Smoothened antagonist 4s was identified as a potent suppressor of cancer cell growth, with IC50 values ranging from 1.3 to 15 µM across various cancer cell lines. mdpi.com Treatment with 19 µM of 4s for 48 hours significantly reduced the proliferation of HT29 cells. mdpi.com
Furthermore, a series of 2,6,9-trisubstituted purine derivatives demonstrated significant in vitro inhibitory effects on the proliferation of leukemia and lymphoma cells (HL60, MV4-11, CEM, K562, and Ramos) at low concentrations. researchgate.net
The purine nucleoside analog sulfinosine (SF) inhibited the growth of both sensitive and multi-drug resistant cancer cell lines in a dose-dependent manner, while showing no significant toxicity to normal human keratinocytes. plos.org
Table 2: In Vitro Cytotoxicity of Selected 6,9-Disubstituted Purine Analogues
| Compound | Cancer Cell Line | IC50 (µM) |
| 12 | Huh7 (Liver) | 0.08-0.13 |
| 22 | Huh7 (Liver) | 0.08-0.13 |
| 4s | Various | 1.3 - 15 |
Antiviral Activity Assessments (In Vitro)
The purine nucleus is a key structural motif in many antiviral drugs. researchgate.net In vitro assays are crucial for the initial screening and evaluation of the antiviral potential of new purine analogues.
A series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines were synthesized and tested for their antirhinovirus activity. nih.gov The most active compound, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine , demonstrated an IC50 of 0.03 µM against rhinovirus serotype 1B. nih.gov
Another study focused on developing broad-spectrum antiviral agents from 2,6-diaminopurine (B158960) derivatives. nih.gov Compound 6i from this series showed low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses, with IC50 values ranging from 0.5 to 5.3 µM. nih.gov Interestingly, 6i also inhibited SARS-CoV-2 replication, particularly in Calu-3 cells, with an IC50 of 0.5 µM and a high selectivity index of 240. nih.gov
A novel 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate (B1195095) prodrug, compound 15 , exhibited potent in vitro antiviral activity against the SARS-CoV-2 20SF107 strain (EC50 = 0.56 ± 0.06 μM) and the Omicron BA.5 variant (EC50 = 0.96 ± 0.23 μM) with low cytotoxicity. acs.org
The purine nucleoside analog sulfinosine (SF) has also been investigated for its antiviral properties, although the specific viruses targeted were not detailed in the provided search results. plos.org
These findings highlight the versatility of the purine scaffold in designing novel antiviral agents with activity against a range of viruses.
Table 3: In Vitro Antiviral Activity of Selected Purine Analogues
| Compound | Virus | Cell Line | Activity (IC50/EC50) |
| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus 1B | - | 0.03 µM |
| 6i | Dengue, Zika, West Nile, Influenza A | - | 0.5 - 5.3 µM |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 µM |
| 15 | SARS-CoV-2 (20SF107) | - | 0.56 ± 0.06 μM |
| 15 | SARS-CoV-2 (Omicron BA.5) | - | 0.96 ± 0.23 μM |
Inhibition of Viral Replication Mechanisms (In Vitro)
In vitro studies have demonstrated that various analogues of this compound can inhibit viral replication through different mechanisms. The primary method for evaluating this activity is often the inhibition of the viral cytopathogenic effect in cell cultures. nih.gov For instance, certain 6-substituted 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates have shown significant antiviral activity. nih.gov The timing of compound administration is crucial; one study found that a 6-methylthio derivative was most effective when added to cells before the introduction of the herpes simplex virus, with its efficacy markedly reduced upon early removal. nih.gov
Other purine analogues, such as the dioxolane nucleoside derivative DAPD (2R-cis-4-(2,6-diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol), have been shown to inhibit the replication of hepatitis B virus (HBV) by interfering with the priming and elongation of the viral minus-strand DNA. asm.org Furthermore, a series of 6-alkylaminopurine arabinosides were synthesized and found to inhibit varicella-zoster virus (VZV). asm.org The antiviral potency of these arabinosides was directly correlated with their efficiency as substrates for the VZV-encoded thymidine kinase, which is the initial activation step for these compounds. asm.org
Table 1: In Vitro Inhibition of Viral Replication by Purine Analogues
| Purine Analogue Class | Virus | Observed Mechanism/Effect | Citation |
|---|---|---|---|
| 6-Substituted 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates | Herpes Simplex Virus (HSV), Cytomegalovirus, Vaccinia, Parainfluenza, Rhinovirus | Inhibition of viral cytopathogenic effect. | nih.gov |
| DAPD (dioxolane nucleoside analog) | Hepatitis B Virus (HBV) | Inhibits priming and elongation of viral minus-strand DNA. | asm.org |
| 6-Alkylaminopurine arabinosides | Varicella-Zoster Virus (VZV) | Requires phosphorylation by VZV-encoded thymidine kinase for activation. | asm.org |
Specific Antiviral Targets (e.g., Rhinovirus) (In Vitro)
Rhinovirus, a common cause of the cold, has been a specific target for several 6,9-disubstituted purine analogues. In one study, a series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized and tested for activity against rhinovirus type 1B. benchchem.com Further development led to 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, which were also tested against rhinovirus type 1B. nih.govresearchgate.net While the parent compound was highly active, its 8-amino and 8-bromo analogues also showed significant, though lesser, activity. nih.govresearchgate.net
Other purine derivatives have demonstrated a broader spectrum of antirhinovirus activity. Specifically, the 6-methylthio derivative of 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate (B84403) was active against rhinovirus types 1A, 2, 8, and 13. nih.gov Altering the 6-substitution to 6-ethylthio or 6-benzylthio maintained significant antirhinovirus activity, even as the effectiveness against herpes and vaccinia viruses weakened. nih.gov
Table 2: In Vitro Antirhinovirus Activity of Specific Purine Analogues
| Compound | Virus Target | IC₅₀ (µM) | Citation |
|---|---|---|---|
| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus 1B | 0.03 | nih.govresearchgate.net |
| 8-Amino-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus 1B | 0.36 | nih.govresearchgate.net |
| 8-Bromo-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus 1B | 1.4 | nih.govresearchgate.net |
| 6-Methylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Rhinovirus types 1A, 2, 8, 13 | Not Specified | nih.gov |
| 6-Ethylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Rhinovirus | Not Specified | nih.gov |
| 6-Benzylthio-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Rhinovirus | Not Specified | nih.gov |
Anti-inflammatory Effects and Related Pathways (In Vitro)
Analogues of this compound have demonstrated significant anti-inflammatory properties in vitro through modulation of key inflammatory pathways. A series of 9-cinnamyl-9H-purine derivatives were shown to inhibit nitric oxide production in LPS-induced macrophages. nih.gov The most potent compound from this series, 5e, also reduced levels of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, and lowered the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, this compound was found to disrupt the interaction between Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, leading to the suppression of the NF-κB signaling pathway. nih.gov
Other purine analogues have also been shown to target the cyclooxygenase (COX) enzymes directly. A series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones exhibited anti-inflammatory activity, with one potent derivative demonstrating cyclooxygenase inhibitory activity in an in vitro rat neutrophil model. nih.gov Similarly, newly synthesized triazolo-triazine purine analogues showed significant in vitro anti-inflammatory efficacy by inhibiting both COX-1 and COX-2 enzymes, in addition to inhibiting protein denaturation and protecting red blood cells from hemolysis. rsc.orgrsc.org
Table 3: In Vitro Anti-inflammatory Mechanisms of Purine Analogues
| Purine Analogue Class | Key Pathway/Target | In Vitro Effect | Citation |
|---|---|---|---|
| 9-Cinnamyl-9H-purine derivatives | TLR4/MyD88/NF-κB Pathway | Inhibited NO production; reduced IL-6, TNF-α, IL-1β; lowered iNOS and COX-2 protein levels. | nih.gov |
| 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones | Cyclooxygenase (COX) | Inhibited COX activity in rat neutrophils. | nih.gov |
| Triazolo-triazine purine analogues | Cyclooxygenase (COX-1 & COX-2) | Inhibited COX-1 and COX-2 activity. | rsc.orgrsc.org |
Interactions with Biomolecules Beyond Enzyme/Receptor Binding (In Vitro)
The biological activities of purine analogues extend beyond typical enzyme inhibition or receptor binding to include direct interactions with other crucial biomolecules. A significant example is the binding of purine analogues to riboswitches, which are structured RNA domains within the non-coding regions of bacterial mRNAs that regulate gene expression. researchgate.net Certain designed compounds can bind to purine riboswitch aptamers with affinities comparable to the natural ligand, leading to the inhibition of microbial growth. researchgate.net
Purine analogues also interact with other proteins and cellular structures. For instance, some triazolo-triazine purine analogues have been shown to inhibit the denaturation of albumin and stabilize red blood cell (RBC) membranes against hemolysis, indicating direct interactions with these components. rsc.orgrsc.org Furthermore, a novel 9-cinnamyl-9H-purine derivative was found to exert its anti-inflammatory effect by physically disrupting the protein-protein interaction between TLR4 and MyD88. nih.gov In the context of antiviral activity, certain nucleoside analogues inhibit viral replication by interacting directly with viral nucleic acids, such as inhibiting the priming and elongation of viral DNA strands. asm.org
Table 4: In Vitro Interactions of Purine Analogues with Various Biomolecules
| Purine Analogue Class | Biomolecule Target | Nature of Interaction | Citation |
|---|---|---|---|
| Designed Purine Analogues | Bacterial Riboswitches (RNA) | Binds to aptamer region to regulate gene expression. | researchgate.net |
| Triazolo-triazine purine analogues | Albumin (Protein) | Inhibition of heat-induced denaturation. | rsc.orgrsc.org |
| Triazolo-triazine purine analogues | Red Blood Cell (RBC) Membrane | Stabilization against hypotonicity-induced hemolysis. | rsc.orgrsc.org |
| 9-Cinnamyl-9H-purine derivatives | TLR4-MyD88 (Protein Complex) | Disruption of protein-protein interaction. | nih.gov |
| Dioxolane nucleoside analogues | Viral DNA | Inhibition of DNA priming and elongation. | asm.org |
Molecular Docking Studies
Identification of Key Interacting Residues
In silico docking and molecular dynamics simulations are pivotal in identifying the specific amino acid residues within a target protein's binding pocket that interact with this compound derivatives. These interactions are crucial for the ligand's affinity and selectivity.
Studies on various purine derivatives have revealed common and specific interaction patterns. For instance, in the context of cyclin-dependent kinases (CDKs), in silico modeling of a 2,6,9-trisubstituted purine derivative within the active site of CDK2 highlighted significant interaction energy, suggesting a strong binding affinity. nih.gov Similarly, research on 9H-purine analogs targeting bromodomains, such as BRD9, has identified key hydrogen bonds with conserved asparagine residues and polar interactions with residues like Ile652. acs.org
Further investigations into purine derivatives have pinpointed other critical interactions. Docking studies of purine analogs with the human ecto-5'-nucleotidase (CD73) protein identified interactions with residues Asn499, Phe417, and Phe500. nih.gov In the epidermal growth factor receptor (EGFR) active site, hydrogen bonds with Gln767 and Met769 have been noted. nih.gov For inhibitors of the Hsp90 protein, π-π stacking interactions within a hydrophobic pocket are significant. ias.ac.in The binding of substituted purines to the histamine (B1213489) H3 receptor has been shown to be enhanced by hydrogen bonding between the N-7 of the purine ring and Tyr374. nih.gov
These findings are often summarized in detailed interaction maps, providing a visual guide to the key molecular forces at play.
Table 1: Examples of Key Interacting Residues with Purine Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction |
| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | High interaction energy |
| BRD9 Bromodomain | Conserved Asparagine, Ile652 | Hydrogen bond, Polar interaction |
| Ecto-5'-nucleotidase (CD73) | Asn499, Phe417, Phe500 | Hydrogen bond, Hydrophobic bond |
| Epidermal Growth Factor Receptor (EGFR) | Gln767, Met769 | Hydrogen bond |
| Hsp90 | Not specified | π-π stacking |
| Histamine H3 Receptor | Tyr374 | Hydrogen bond |
| JAK2 | Leu932, Asp994 | Not specified |
| SARS-CoV-2 nsp14 | Tyr368, Asp352, Gly333, Arg310 | Hydrogen bond, Salt bridge |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.comtandfonline.com
Derivation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. For purine derivatives, a wide array of descriptors are employed. These can be broadly categorized as:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts (e.g., Bromine count). tandfonline.com
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape (e.g., Wiener's index, SsClE-index). tandfonline.com
Physicochemical Descriptors: These relate to properties like lipophilicity and hydrogen bonding capacity (e.g., H-Donor Count). researchgate.net
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties of the molecule. rjptonline.org Commonly used descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and heat of formation. rjptonline.orgnih.gov Software such as Gaussian, Spartan, and Dragon are frequently used for these calculations. nih.govrjptonline.orgijprajournal.com
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric and electrostatic fields, which are crucial for methods like Comparative Molecular Field Analysis (CoMFA). mdpi.comnih.gov
The selection of relevant descriptors from a large pool is a critical step to avoid overfitting and to build robust models. researchgate.net
Development of Predictive Models for
Once descriptors are calculated, statistical methods are used to build the QSAR model. For purine derivatives, various techniques have been successfully applied.
Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are common methods for developing 2D-QSAR models. tandfonline.comresearchgate.net For example, a 2D-QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors developed a model with a good predictive correlation coefficient (r²) of 0.8319 and an external prediction (pred_r²) of 0.7983. tandfonline.com Another study on antirhinovirus activity found that optimal activity was associated with 9-benzylpurines having a lipophilic, electron-withdrawing substituent at the C-2 position. uminho.pt
3D-QSAR methods, such as CoMFA, generate models based on the 3D fields surrounding the molecules. A study on 2,6,9-trisubstituted purine derivatives as anticancer agents found that steric properties contributed more significantly (70%) to the cytotoxic activity than electronic properties (30%). nih.govresearchgate.net This suggests that the size and shape of the substituents are paramount for activity. These models are validated internally (e.g., cross-validation q²) and externally using a test set of compounds to ensure their predictive power. mdpi.comtandfonline.com Successful models can achieve high predictive accuracy, with reported external validation coefficients (Q²ext or r²_test) often exceeding 0.8 or 0.9. mdpi.comacs.org
Table 2: Summary of Predictive QSAR Models for Purine Derivatives
| Target/Activity | Modeling Method | Key Findings/Predictive Power |
| c-Src tyrosine kinase inhibition | 2D-QSAR (PLS) | Good predictive r² (0.8319) and pred_r² (0.7983). tandfonline.com |
| Bcr-Abl inhibition | 3D-QSAR (CoMFA/CoMSIA) | High external predictive capability (r²_test = 0.863 for CoMFA). mdpi.com |
| Anticancer cytotoxicity | 3D-QSAR (CoMFA) | Steric properties (70%) were more influential than electronic properties (30%). nih.govresearchgate.net |
| Antirhinovirus activity | 2D-QSAR | Optimum activity linked to C-2 lipophilic, electron-withdrawing substituents. uminho.pt |
| HIV-1 inhibition | QSAR (MLR) | A valid model with high quality (R² = 0.85) was developed. rjptonline.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target system, offering insights that are not available from static docking models. By simulating the movements of atoms over time, MD can assess the stability of binding poses, analyze conformational changes, and explore the flexibility of the protein. scfbio-iitd.res.inmdpi.com
Conformational Analysis and Ligand-Target Stability
A key application of MD simulations is to evaluate the stability of a docked ligand within the protein's binding site. This is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand maintains a consistent binding mode. nih.govmdpi.com For instance, simulations of purine-type compounds targeting the katanin protein showed stable complexes, which is crucial for potential inhibitory action. nih.gov
In addition to RMSD, the root-mean-square fluctuation (RMSF) is calculated to identify the flexibility of individual amino acid residues. Higher fluctuations in residues near the active site can indicate how the protein accommodates the ligand. mdpi.com The analysis of hydrogen bonds, radius of gyration (Rg), and solvent-accessible surface area (SASA) throughout the simulation further characterizes the stability and nature of the ligand-protein complex. nih.gov These simulations can run for hundreds of nanoseconds to ensure thorough exploration of the conformational space. nih.gov
Induced-Fit Pocket Plasticity Investigations
Proteins are not rigid structures, and the binding of a ligand can induce significant conformational changes in the binding pocket, a phenomenon known as "induced fit." oup.com MD simulations are particularly powerful for investigating this plasticity.
A landmark study on a 2-amine-9H-purine scaffold targeting the bromodomain of BRD9 revealed a remarkable example of induced-fit plasticity. nih.govacs.orgnih.gov The binding of the purine ligand caused an "unprecedented rearrangement" of the residues that form the acetyllysine recognition site, fundamentally altering the shape of the binding pocket. nih.govacs.orgnih.gov This highlights that the protein can adapt its conformation to accommodate the ligand, a crucial consideration in drug design. Similar induced-fit mechanisms have been suggested for ligand access to the deeply buried binding pocket of the guanine sensing riboswitch. oup.com Computational approaches that combine induced-fit docking with MD simulations have proven to be highly accurate in predicting the precise binding modes for challenging targets where protein flexibility is a key factor. researchgate.netacs.org
Structure Activity Relationship Sar Studies of 6,9 Dimethyl 9h Purine Analogues
Impact of Substituent Modifications at the 6-Position
Research into 6,9-disubstituted purine (B94841) analogues has revealed that incorporating a 4-substituted piperazine (B1678402) moiety at the C6 position can lead to promising cytotoxic activities against various cancer cell lines, including liver, colon, and breast cancer. nih.gov Specifically, the nature of the substituent on the piperazine ring is a key determinant of potency. For instance, analogues featuring a 4-trifluoromethylphenyl)piperazine or a 3,4-dichlorophenyl)piperazine at C6 have demonstrated excellent cytotoxic effects, with IC50 values comparable or superior to established anticancer drugs like camptothecin (B557342) and 5-Fluorouracil (B62378) in hepatocellular carcinoma cells. nih.gov
Further studies on 2,6,9-trisubstituted purines corroborate the importance of the C6-substituent. An arylpiperazinyl system connected at this position is considered beneficial for cytotoxic activity. nih.govnih.gov This suggests that the steric and electronic properties of the group at C6 are crucial for interaction with biological targets. The substituent at the C6 position plays a clear role in the reactivity and, by extension, the biological profile of the purine derivative. nih.govacs.org The presence of an amino side chain at the C6 position has also been noted as an important factor for the biological activities of certain purine analogues. nih.gov
The table below summarizes the impact of various C6-substituents on the cytotoxic activity of purine analogues.
| C6-Substituent | Biological Activity Outcome |
| 4-(4-trifluoromethylphenyl)piperazine | Excellent cytotoxic activity against Huh7 and HepG2 liver cancer cells. nih.gov |
| 4-(3,4-dichlorophenyl)piperazine | Significant cytotoxic activity against Huh7 and HepG2 liver cancer cells. nih.gov |
| Arylpiperazinyl system | Generally beneficial for cytotoxic activity in various cancer cell lines. nih.govnih.gov |
| Morpholino | Used in the design of potent and selective PI3Kα inhibitors. mdpi.com |
| 6-amino side chain | Considered important for the biological activities of certain purine nucleoside analogues. nih.gov |
Role of N9-Substitutions on Biological Activity
In the context of cytokinin activity, a variety of substitutions at the N9 position of N⁶-isopentenyladenine (iP) derivatives have been explored. These include tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains with different terminal functional groups. nih.gov These N9-substituted derivatives were found to retain activity in several in vitro bioassays, indicating that the N9 position can tolerate a range of substituents without abolishing biological function. The synthesis of these compounds often proceeds through 6-chloro-9-substituted purine intermediates. nih.gov
For anticancer applications, N9-substitutions are equally crucial. In a series of 6,9-disubstituted purines, the presence of a 4-substituted benzyl (B1604629) group at the N9 position, in combination with a piperazine moiety at C6, resulted in compounds with potent cytotoxic effects. nih.gov Similarly, in the design of 2,6,9-trisubstituted purines as antitumor agents, various N-alkyl substitutions were analyzed to determine their effect on cytotoxicity. nih.gov The introduction of substituents at the C-2, C-6, and N-9 positions is a common strategy to enhance binding affinity and selectivity towards target kinases, which are often dysregulated in cancer. nih.gov While N7-substituted purines are less common, they have also been investigated for biological activity, highlighting the differential roles of N7 and N9 isomers. nih.govacs.org
The development of potent purine nucleoside phosphorylase (PNP) inhibitors has also underscored the importance of the N9-substituent. The design of these inhibitors often involves the alkylation of the purine nucleobase at the N9 position. nih.govacs.org
| N9-Substituent | Biological Context | Observed Effect |
| Tetrahydropyran-2-yl, ethoxyethyl, alkyl chains | Cytokinin activity | Derivatives remained active in in-vitro bioassays, demonstrating tolerance for various substitutions. nih.gov |
| 4-substituted benzyl | Anticancer activity | Combined with a C6-piperazine, yielded potent cytotoxic compounds. nih.gov |
| Cyclopentyl | Anticancer activity | Used in the synthesis of 6,8,9-trisubstituted purine analogues with cytotoxic properties. nih.gov |
| N-alkyl substitutions | Anticancer activity | Explored to enhance binding affinity and selectivity of kinase inhibitors. nih.gov |
Influence of Modifications at the 2-Position
The 2-position of the purine ring offers another avenue for structural modification to fine-tune the biological activity of its analogues. While perhaps explored less frequently than the 6- and 9-positions for some applications, substitutions at C2 can have a decisive effect on potency and selectivity.
In the development of 2,6,9-trisubstituted purine derivatives as anticancer agents, the influence of the C2-substituent has been a key area of investigation. nih.govsemanticscholar.org Structure-activity relationship studies from these efforts have provided clear insights. It was concluded that the use of bulky systems at the C2 position of the purine ring is generally not favorable for cytotoxic activity. nih.govnih.gov This suggests that the target protein's binding pocket may have steric constraints around the C2-position of the purine core.
| C2-Substituent Characteristic | Impact on Cytotoxic Activity |
| Bulky systems | Generally unfavorable; leads to decreased cytotoxic activity, likely due to steric hindrance in the target binding site. nih.govnih.gov |
| Smaller, less bulky groups | Often associated with improved biological performance in anticancer assays. semanticscholar.org |
Correlation between Structural Features and Biological Efficacy
The biological efficacy of 6,9-Dimethyl-9H-purine analogues is a direct consequence of the interplay between substituents at various positions on the purine core. A holistic view of the SAR reveals that a delicate balance of steric and electronic properties is required for optimal activity.
Quantitative structure-activity relationship (QSAR) models for 2,6,9-trisubstituted purines have shown that steric properties play a more dominant role than electronic properties in explaining the cytotoxicity of these compounds, accounting for approximately 70% of the contribution. nih.govnih.gov This highlights the importance of the size and shape of the substituents in ensuring a proper fit within the biological target's binding site.
A clear correlation has been established for achieving potent anticancer activity:
At the C6-position: The presence of an arylpiperazinyl system is highly beneficial. nih.govnih.gov This larger, flexible group likely engages in favorable interactions within a specific sub-pocket of the target protein.
At the C2-position: Bulky substituents are detrimental to activity. nih.govnih.gov This indicates that the space around the C2-position is more sterically constrained.
At the N9-position: This position can accommodate a variety of substituents, which can be used to modulate pharmacokinetic properties or to probe for additional interactions. The introduction of substituents at C2, C6, and N9 is a key strategy for enhancing the binding affinity and selectivity of kinase inhibitors. nih.gov
In essence, the optimal purine analogue for a given biological target often results from a combinatorial approach, where favorable moieties are placed at specific positions. For example, a highly effective cytotoxic purine derivative might combine an arylpiperidine group at C6 with a small, non-bulky group at C2 and an appropriate alkyl or benzyl group at N9. nih.govnih.gov The sugar moiety in nucleoside analogues is also a critical structural feature that influences interactions with DNA and RNA and contributes significantly to biological activity. nih.gov
Advanced Spectroscopic Investigations of 6,9 Dimethyl 9h Purine
High-Resolution NMR Spectroscopy (1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6,9-Dimethyl-9H-purine, 1H and 13C NMR studies are fundamental in confirming its molecular structure.
1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the purine (B94841) core and the protons of the two methyl groups. The aromatic protons, H-2 and H-8, would appear as singlets in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the heterocyclic ring system. The two methyl groups, one attached to the nitrogen at position 9 (N9-CH₃) and the other to the exocyclic nitrogen at position 6 (N6-CH₃), would also appear as sharp singlets, but at a more upfield region of the spectrum. For a closely related compound, 6-(Dimethylamino)purine, the aromatic protons have been reported at 7.94 and 7.96 ppm, with the methyl protons appearing at 3.27 ppm in water nih.gov.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule. The purine ring itself contains five carbon atoms, each resonating at a characteristic chemical shift. The C-4 and C-6 carbons, being attached to nitrogen atoms, are expected to appear significantly downfield, typically in the range of 150-160 ppm. The C-2 and C-8 carbons also resonate in the aromatic region, while the C-5 carbon appears at a more shielded position. The two methyl carbons would be observed in the upfield region of the spectrum. For purine derivatives, the chemical shift of C-5 is sensitive to the tautomeric form, with the N9-H form resonating at a higher chemical shift than the N7-H form oregonstate.edu.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of the 1H and 13C signals.
COSY spectra would reveal correlations between scalar-coupled protons. In the case of this compound, this would primarily be useful for identifying any long-range couplings between the aromatic protons.
HSQC provides direct one-bond correlation between protons and the carbons they are attached to, allowing for the definitive assignment of the protonated carbons in the purine ring (C-2 and C-8) and the methyl groups.
Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.0 - 9.0 | 150 - 155 |
| H-8 | 8.0 - 9.0 | 140 - 145 |
| N9-CH₃ | 3.5 - 4.0 | 30 - 35 |
| N6-CH₃ | 3.0 - 3.5 | 35 - 40 |
| C-4 | - | 150 - 155 |
| C-5 | - | 115 - 125 |
| C-6 | - | 155 - 160 |
Mass Spectrometry Techniques (e.g., HRMS, Fragmentation Patterns)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. The calculated monoisotopic mass of this compound (C₇H₉N₅) is 163.08579531 Da nih.gov. An experimental HRMS measurement would be expected to be in close agreement with this theoretical value.
Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The mass spectrum of this compound shows a prominent molecular ion peak at m/z 163, which is also the base peak nih.gov. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for purine derivatives involve the cleavage of substituents and the rupture of the purine ring. For this compound, significant fragment ions are observed at m/z 134 and 107 nih.gov.
A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the molecular ion, although this is less common for N-methyl groups compared to C-methyl groups. A more likely fragmentation involves the cleavage of the pyrimidine (B1678525) ring. The fragment at m/z 134 could arise from the loss of an ethylenimine radical (•C₂H₄N) from a rearranged molecular ion. The ion at m/z 107 likely corresponds to the purine core after the loss of the dimethylamino group.
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 163 | [M]⁺˙ (Molecular Ion) |
| 134 | [M - HCN - H]⁺ |
| 107 | [M - N(CH₃)₂]⁺ |
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and for detailed structural analysis.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the purine ring and the methyl substituents.
C-H stretching: Aromatic C-H stretching vibrations from the purine ring are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups would appear in the 3000-2850 cm⁻¹ range.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the purine ring would give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ region.
C-N stretching: The C-N stretching vibrations of the purine ring and the exocyclic C-N bond are expected in the 1350-1200 cm⁻¹ region.
Methyl group deformations: The symmetric and asymmetric bending vibrations of the methyl groups would be observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Ring vibrations: The in-plane and out-of-plane bending vibrations of the purine ring would produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy, particularly for symmetric vibrations and for bonds that have a low polarity. The Raman spectrum of this compound would also be dominated by the vibrations of the purine ring system. The symmetric stretching vibrations of the purine ring are often strong in the Raman spectrum.
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic purine ring system. For the closely related N,N-dimethyladenine, an absorption maximum is observed at approximately 275 nm in aqueous solution. The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In general, an increase in solvent polarity can lead to shifts in the absorption maximum, reflecting changes in the relative stabilization of the ground and excited electronic states by the solvent molecules.
Table 3: Representative UV-Vis Absorption Data for Dimethylated Adenine (B156593) Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| N,N-dimethyladenine | Aqueous | ~275 |
Fluorescence Spectroscopy and Photophysical Properties (e.g., Dual Fluorescence, Intramolecular Charge Transfer)
Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic excited states of molecules and their deactivation pathways. This compound exhibits interesting photophysical properties, most notably dual fluorescence.
Dual Fluorescence: Unlike the parent adenine molecule, which is essentially non-fluorescent, this compound displays two distinct fluorescence bands in solvents of varying polarity researchgate.net.
A higher-energy emission band, typically in the UV region (around 330-350 nm), is attributed to emission from a locally excited (LE) state. This state is primarily localized on the purine ring system.
A lower-energy, red-shifted emission band in the visible region (around 450-500 nm) is ascribed to emission from an intramolecular charge transfer (ICT) state researchgate.net.
Intramolecular Charge Transfer (ICT): The formation of the ICT state involves the transfer of electron density from the electron-donating dimethylamino group at the C6 position to the electron-accepting purine ring upon photoexcitation. The stabilization of this charge-separated ICT state is highly dependent on the polarity of the solvent. In more polar solvents, the ICT state is better stabilized, leading to a more pronounced red-shift of the ICT emission band and often an increase in its relative intensity.
Table 4: Summary of Photophysical Properties for this compound and Related Compounds
| Property | Observation |
|---|---|
| Emission | Dual fluorescence |
| High-Energy Band (LE) | ~330-350 nm |
| Low-Energy Band (ICT) | ~450-500 nm |
| Key Process | Intramolecular Charge Transfer (ICT) |
| Solvent Effect | ICT emission is stabilized and red-shifted in polar solvents |
Future Research Directions and Emerging Applications
Development of Novel Therapeutic Agents
The 6,9-disubstituted purine (B94841) core, exemplified by 6,9-Dimethyl-9H-purine, is a fertile ground for the development of novel therapeutic agents, particularly in oncology. Researchers are actively designing and synthesizing new series of 6,9-disubstituted purine analogs with the aim of enhancing their cytotoxic activities against various cancer cell lines.
Recent studies have focused on creating libraries of these compounds with diverse substitutions at the C6 and N9 positions to probe structure-activity relationships (SAR). For instance, the introduction of substituted piperazine (B1678402) moieties at the C6 position and various benzyl (B1604629) groups at the N9 position has yielded compounds with promising in vitro anticancer activity against liver, colon, and breast carcinoma cell lines nih.gov. Some of these novel analogs have demonstrated excellent cytotoxic activities, with IC50 values in the sub-micromolar range, comparable to or even better than established anticancer drugs like camptothecin (B557342) and 5-fluorouracil (B62378) nih.gov.
The therapeutic potential of these purine derivatives is underscored by their ability to induce apoptosis and cause cell cycle arrest in cancer cells nih.gov. The continued exploration of diverse chemical substitutions on the this compound scaffold is expected to lead to the identification of new drug candidates with improved efficacy and selectivity for various cancer types.
Exploration of New Biological Targets and Pathways
A key area of future research lies in the identification and validation of new biological targets for this compound and its derivatives. The versatility of the purine scaffold allows it to interact with a wide range of proteins, making it a valuable tool for chemical biology and drug discovery.
Kinase Inhibition: A significant focus has been on the inhibition of protein kinases, which are often dysregulated in cancer and other diseases. The 2,6,9-trisubstituted purine scaffold, a close structural relative of this compound, has been extensively studied for its kinase inhibitory activity. These compounds have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle nih.govnih.gov. For example, novel 2,6,9-trisubstituted purines have been developed as potent CDK2 inhibitors, a promising target for innovative anticancer therapies nih.gov. Furthermore, derivatives of this scaffold have demonstrated inhibitory activity against other important cancer-related kinases such as FLT3-ITD and PDGFRα, which are implicated in acute myeloid leukemia and chronic eosinophilic leukemia, respectively nih.gov. The exploration of the kinome for new targets of this compound analogs is an active area of research.
Bromodomain Inhibition: Beyond kinases, the 9H-purine scaffold has been identified as a novel template for developing ligands for bromodomains, which are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. Specifically, the 2-amino-9H-purine scaffold has been developed into potent and selective inhibitors of the BRD9 bromodomain semanticscholar.orgnih.govacs.org. This discovery opens up new therapeutic possibilities in areas such as oncology and inflammation, where bromodomain function is often dysregulated. The ability of the purine scaffold to induce significant conformational changes in the target protein, as seen with BRD9, highlights its potential for developing highly specific modulators of protein function semanticscholar.orgnih.govacs.org.
Signaling Pathways: The biological effects of these purine derivatives are often mediated through their impact on critical cellular signaling pathways. For instance, 6-anilinopurine (B17677) derivatives have been shown to affect the MAPK and STAT pathways in cancer cells, both of which are central to cell proliferation, differentiation, and survival nih.gov. Future research will likely focus on elucidating the detailed mechanisms by which this compound analogs modulate these and other signaling cascades, providing a stronger rationale for their therapeutic application.
Advancements in Synthetic Methodologies
The successful development of novel therapeutic agents based on the this compound scaffold is intrinsically linked to the availability of efficient and versatile synthetic methods. Ongoing research in this area is focused on developing shorter, higher-yielding, and more adaptable synthetic routes to access a wide diversity of purine analogs.
Current synthetic strategies often involve multi-step sequences starting from readily available purine precursors nih.govacs.org. For example, the synthesis of 2,6,9-trisubstituted purines has been achieved through sequential nucleophilic substitution reactions on 2-fluoro-6-chloropurine or 2,6-dichloropurine (B15474) nih.gov. These methods allow for the systematic variation of substituents at different positions of the purine ring, which is crucial for establishing detailed structure-activity relationships.
Future advancements are expected to come from the development of novel catalytic methods for the functionalization of the purine core, including C-H activation and cross-coupling reactions researchgate.net. These methods could provide more direct and efficient access to complex purine derivatives that are currently difficult to synthesize. Furthermore, the application of microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields for the synthesis of substituted purines researchgate.net. The continuous refinement of synthetic methodologies will be essential for expanding the chemical space accessible for drug discovery efforts centered on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, and the development of this compound-based therapeutics is no exception. These computational tools can accelerate the drug discovery pipeline by rapidly analyzing vast datasets, predicting the properties of new molecules, and generating novel chemical structures with desired biological activities.
Virtual Screening and QSAR: AI and ML algorithms can be employed for large-scale virtual screening of compound libraries to identify potential hits that bind to a specific biological target. Quantitative Structure-Activity Relationship (QSAR) models, built using ML techniques, can predict the biological activity of new purine derivatives based on their chemical structure, thereby prioritizing the synthesis of the most promising candidates nih.govscimago.es. 3D-QSAR models, for example, have been used to analyze the structural requirements for the antitumor activity of 2,6,9-trisubstituted purines, revealing the importance of steric properties for their cytotoxicity nih.govscimago.es.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable pharmacokinetic profiles. These models can explore a vast chemical space to propose novel purine scaffolds that may not be accessible through traditional medicinal chemistry approaches nih.gov. Reinforcement learning can be used to fine-tune the generated compounds towards desired properties nih.gov.
The application of AI and ML in conjunction with experimental validation is expected to significantly enhance the efficiency and success rate of discovering the next generation of therapeutic agents derived from the this compound scaffold.
Q & A
Q. What are the key physicochemical properties of 6,9-Dimethyl-9H-purine, and how are they experimentally determined?
Answer: this compound (CAS 14675-46-8) has a molecular formula C₇H₈N₄ and molecular weight 148.167 g/mol . Key properties include:
- Melting point : 108–108.5°C .
- pKa : 3.16 (measured at 20°C) .
- Spectroscopic data : NMR and IR spectra are cataloged in the Aldrich Library of NMR Spectra (2nd edn., 1983) and Aldrich Library of FT-IR Spectra (1st edn., 1985), respectively .
Q. Methodology :
- Melting point determination : Use differential scanning calorimetry (DSC) or capillary methods.
- pKa measurement : Employ potentiometric titration or UV-spectrophotometric methods.
- Spectroscopic characterization : Compare experimental NMR/IR data with reference spectra for validation .
Q. What synthetic routes are available for this compound, and how can purity be optimized?
Answer: Synthesis typically involves alkylation of purine derivatives. For example:
Methylation of 6-chloropurine using methyl iodide in basic conditions.
Regioselective protection/deprotection to avoid over-alkylation.
Q. Purity optimization :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Ethanol or methanol as solvents for high-purity crystals .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer: Density Functional Theory (DFT) simulations can:
- Calculate electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient carbons at positions 2 and 6).
- Predict activation energies for reactions with nucleophiles (e.g., amines, thiols).
Validation : Compare computational results with experimental kinetic data (e.g., HPLC monitoring of reaction progress) .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions may arise from:
- Structural analogs : Subtle differences in substituents (e.g., 2,6-dichloro vs. 6,9-dimethyl derivatives) .
- Assay variability : Differences in cell lines, concentrations, or endpoint measurements.
Q. Resolution strategies :
Q. What methodologies are recommended for studying the thermodynamic stability of this compound under varying pH conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures at pH 2–10.
- Solution calorimetry : Quantify enthalpy changes (ΔH) in aqueous buffers.
- pH-dependent stability : Use HPLC to monitor degradation products over time .
Data interpretation : Cross-reference with NIST Chemistry WebBook entries for purine analogs to identify trends .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?
Answer:
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
Answer:
- Detailed protocols : Specify solvent purity, reaction times, and equipment models (e.g., HPLC column type).
- Data transparency : Report mean ± SD for triplicate experiments and raw data availability.
- Reference standards : Use commercially validated compounds (e.g., PubChem CID 14675-46-8) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
